2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a naphthyridine ring, and a methoxybenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoyl chloride with piperidine under basic conditions to form the intermediate 2-methoxybenzoylpiperidine. This intermediate is then reacted with 1,8-naphthyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
- 1,6-Naphthyridine derivatives
- Benzimidazole derivatives
Uniqueness
2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methoxybenzoyl group and naphthyridine ring make it particularly interesting for medicinal chemistry applications .
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-7-3-2-6-17(19)21(25)24-13-10-15(11-14-24)18-9-8-16-5-4-12-22-20(16)23-18/h2-9,12,15H,10-11,13-14H2,1H3 |
InChI Key |
CUVQGIUSFGNQNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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